
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, also known as ML-18, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, in cancer, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation, and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is its broad spectrum of potential therapeutic applications, making it a promising candidate for drug development. Additionally, this compound has shown good bioavailability and pharmacokinetic properties in animal models, indicating that it has the potential to be developed into a drug. However, one of the limitations of this compound is its lack of selectivity for specific disease targets, which may lead to off-target effects and toxicity.
Zukünftige Richtungen
There are several future directions for N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide research, including further exploration of its mechanisms of action, optimization of its pharmacokinetic properties, and development of more selective analogs. Additionally, this compound could be tested in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of a new class of therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol. This is followed by the reaction of 2-chlorobenzylthiol with 3-bromoindole to form 3-((2-chlorobenzyl)thio)-1H-indole. The final step involves the reaction of 3-((2-chlorobenzyl)thio)-1H-indole with N-(2-bromoethyl)-2-methylbenzamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation is another area where this compound has shown promise, with studies indicating that it can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-8-2-4-10-20(18)25(29)27-14-15-28-16-24(21-11-5-7-13-23(21)28)30-17-19-9-3-6-12-22(19)26/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSAHYGYITPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

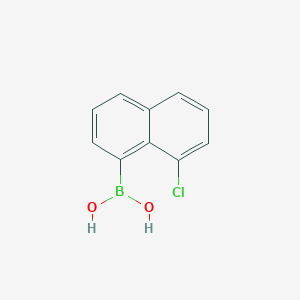
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2914694.png)
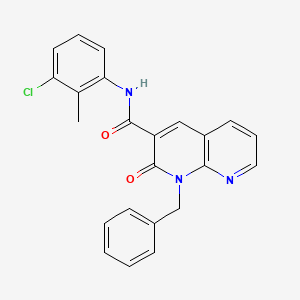
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914698.png)
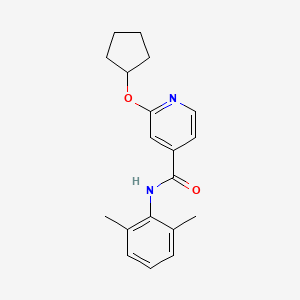
![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)
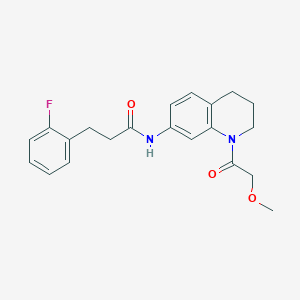
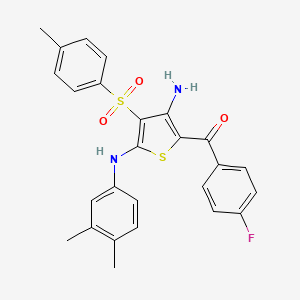
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2914706.png)
![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)
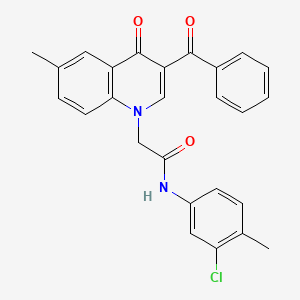
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2914710.png)
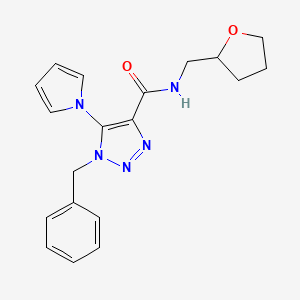
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2914714.png)